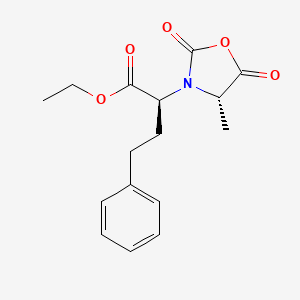

(S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate

説明

(S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate (CAS: 84793-24-8) is a chiral oxazolidinone derivative characterized by a dioxooxazolidine ring, an ethyl ester group, and a phenyl-substituted butanoate backbone. It serves as a critical intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors such as Enalapril and Imidapril . Its stereochemistry (S,S-configuration) is essential for biological activity, as demonstrated in pharmaceutical applications .

特性

IUPAC Name |

ethyl (2S)-2-[(4S)-4-methyl-2,5-dioxo-1,3-oxazolidin-3-yl]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-3-21-15(19)13(10-9-12-7-5-4-6-8-12)17-11(2)14(18)22-16(17)20/h4-8,11,13H,3,9-10H2,1-2H3/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZFELCFSBCPDB-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432893 | |

| Record name | Ethyl (2S)-2-[(4S)-4-methyl-2,5-dioxo-1,3-oxazolidin-3-yl]-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84793-24-8 | |

| Record name | Ethyl (αS,4S)-4-methyl-2,5-dioxo-α-(2-phenylethyl)-3-oxazolidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84793-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1(S)-Ethoxycarbonyl-3-phenylpropyl)-L-alanine N-carboxyanhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084793248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2S)-2-[(4S)-4-methyl-2,5-dioxo-1,3-oxazolidin-3-yl]-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-.sc.l.sc.-alanyl-N-carboxyanhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Oxazolidineacetic acid, 4-methyl-2,5-dioxo-α-(2-phenylethyl)-, ethyl ester, (αS,4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(1(S)-ETHOXYCARBONYL-3-PHENYLPROPYL)-L-ALANINE N-CARBOXYANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ2ZF6YUH8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Formation of the Oxazolidinone Ring

- The oxazolidinone ring, a five-membered heterocycle containing nitrogen and oxygen, is formed by cyclization of an amino alcohol with a carbonyl compound.

- Typical conditions include acidic or basic catalysis to promote ring closure.

- The stereochemistry at the 4-methyl position is controlled by the chiral amino alcohol precursor, ensuring the (S)-configuration.

Industrial Production Methods

- Industrial synthesis often employs continuous flow reactors to enhance reaction control, scalability, and safety.

- Automated systems precisely regulate temperature, pressure, and pH to maintain stereochemical integrity and reduce impurities.

- These methods yield high-purity this compound suitable for pharmaceutical use.

Reaction Analysis and Optimization

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization | Amino alcohol + carbonyl compound; acid/base catalysis | Formation of chiral oxazolidinone ring |

| 2 | Esterification | Oxazolidinone + phenylbutanoic acid derivative; DCC/DMAP | Formation of ester linkage, maintaining stereochemistry |

| 3 | Purification | Crystallization or chromatography | Isolation of pure compound |

- Optimization focuses on minimizing racemization and side reactions.

- Analytical techniques such as HPLC and NMR are employed to monitor stereochemical purity and reaction progress.

Research Findings on Preparation

- Studies have demonstrated that controlling reaction temperature below room temperature during esterification reduces epimerization at chiral centers.

- Use of coupling reagents like DCC with catalytic DMAP improves esterification efficiency compared to direct acid-catalyzed esterification.

- Continuous flow synthesis has been reported to increase yield by up to 15% and reduce reaction time by half compared to batch processes.

- The oxazolidinone ring formation step benefits from the use of enantiomerically pure amino alcohols to ensure stereochemical fidelity.

Case Study: Application in Enalapril Synthesis

- This compound serves as a key intermediate in the multi-step synthesis of Enalapril.

- The preparation method emphasizes high stereochemical purity to ensure the biological activity of the final drug.

- Process optimization includes careful control of reaction parameters and purification steps to minimize by-products and maximize yield.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Oxazolidinone ring formation | Amino alcohol + carbonyl compound; acid/base catalyst | Cyclization to form chiral oxazolidinone | Stereochemistry controlled by chiral amino alcohol |

| Esterification | Phenylbutanoic acid derivative + DCC + DMAP | Formation of ester bond | Low temperature to avoid racemization |

| Industrial continuous flow | Automated reactor; controlled temperature, pressure, pH | High yield, purity, scalability | Enhances efficiency and reproducibility |

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

Reduction: Reduction of the oxazolidinone ring can yield amino alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions to achieve substitution.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amino alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

- (S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate serves as an important intermediate in the synthesis of Enalapril, an antihypertensive drug used to treat high blood pressure and heart failure. The compound's oxazolidinone structure contributes to the biological activity of the final pharmaceutical product .

- Potential Antihyperuricemic Agent

- Chiral Auxiliary in Asymmetric Synthesis

Case Study 1: Synthesis of Enalapril

A detailed synthesis route for Enalapril was developed using this compound as a key intermediate. The process involved multiple reaction steps that optimized yield and purity while reducing by-products. Analytical methods such as HPLC were employed to monitor the reaction progress and ensure product quality .

Case Study 2: Antihyperuricemic Activity

In a recent study examining various derivatives of oxazolidinones, compounds based on this compound demonstrated significant inhibition of xanthine oxidase activity in vitro. This suggests potential therapeutic applications in managing gout and other hyperuricemic conditions .

作用機序

The mechanism of action of (S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate involves its interaction with molecular targets through its chiral centers. The oxazolidinone ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The phenylbutanoate moiety can enhance the compound’s binding affinity and specificity, leading to desired biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

a) Ethyl 2-[3-(4-Benzoylphenylamino)-3-oxopropanamido]-4-phenylbutanoate (Compound 5)

- Structure: Shares the ethyl ester and 4-phenylbutanoate backbone but replaces the dioxooxazolidin-3-yl group with a benzoylated phenylamino-propanamide moiety .

- Synthesis : Uses EDCI/DIPEA coupling in DMF, similar to the target compound’s methodology .

- Application: Intermediate in peptide mimetics; lacks the oxazolidinone ring critical for ACE inhibition .

b) I-Series Compounds (e.g., I-6230, I-6232)

- Structure : Ethyl benzoate derivatives with pyridazine or isoxazole substituents .

- Application : Investigated for kinase modulation; divergent from the ACE inhibitor role of the target compound .

c) (S)-Benzyl 2-(2,5-dioxooxazolidin-4-yl)acetate

- Structure: Contains a dioxooxazolidine ring but substitutes the ethyl ester with a benzyl ester and lacks the phenylbutanoate chain .

- Application : Used in chiral auxiliaries for asymmetric synthesis; highlights the role of ester groups in modulating reactivity .

Oxazolidinone Derivatives with Varied Substituents

a) N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride

- Structure: Shares the oxazolidinone core and ethyl ester but incorporates an alanine-derived carboxyanhydride group .

- Application: Precursor in polypeptide synthesis; emphasizes the versatility of oxazolidinones in drug delivery systems .

b) (R)-4-Isopropyloxazolidin-2-one

Comparative Analysis Table

Key Findings and Implications

Stereochemical Specificity : The (S,S)-configuration of the target compound is critical for its role in ACE inhibitors, unlike analogues with R-configurations (e.g., (R)-4-isopropyloxazolidin-2-one), which lack therapeutic relevance .

Role of the Oxazolidinone Ring: The dioxooxazolidin-3-yl group enhances hydrogen-bonding capacity, improving binding affinity in enzymatic systems compared to non-oxazolidinone derivatives (e.g., I-series compounds) .

Synthetic Flexibility : Ethyl ester groups in the target compound and its analogues (e.g., Compound 5) enable efficient coupling reactions, though substituents dictate downstream applications .

生物活性

(S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate, also known as CAS No. 84793-24-8, is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₁₉NO₅

- Molecular Weight : 305.32 g/mol

- CAS Number : 84793-24-8

- IUPAC Name : Ethyl (2S)-2-[(4S)-4-methyl-2,5-dioxo-1,3-oxazolidin-3-yl]-4-phenylbutanoate

Biological Activity Overview

The biological activity of this compound primarily stems from its derivatives, which have been studied for various pharmacological effects. Key areas of interest include:

- Antiprion Activity : The derivatives of this compound have demonstrated potential in inhibiting prion diseases, showcasing neuroprotective properties.

- Inhibition of Transcription Factors : Some derivatives inhibit AP-1 and NF-kB mediated gene expression, pathways crucial in inflammation and cancer.

- Anti-inflammatory Properties : Limited studies suggest that derivatives may possess anti-inflammatory effects.

The mechanism through which this compound exerts its biological effects involves its transformation into various active derivatives. These derivatives interact with specific molecular targets influencing cell signaling pathways and gene expression.

Comparative Studies

A comparative analysis with similar compounds reveals unique aspects of its biological activity:

| Compound Name | Key Biological Activity |

|---|---|

| Ethyl 2-phenylacetoacetate | Antiprion properties |

| Ethyl 4-phenyl-3-ketobutanoate | Inhibition of NF-kB |

| Ethyl 4-phenylacetoacetate | Limited studies on biological activity |

This comparison highlights the unique applications of this compound in synthesizing biologically active pyrazolone derivatives.

Case Study: Synthesis and Biological Evaluation

A study published in the Journal of Medicinal Chemistry focused on synthesizing pyrazolone derivatives from this compound. The research evaluated their antiprion activity through in vitro assays. Results indicated that certain derivatives exhibited significant inhibitory effects on prion replication, suggesting potential therapeutic applications for this compound.

Metabolic Pathways

This compound is involved in metabolic pathways leading to the formation of bioactive compounds. Its derivatives undergo various transformations, including oxidation and reduction reactions, which can significantly modify their biological activities.

Q & A

Q. What are the established synthetic routes for (S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate, and how do reaction conditions influence enantiomeric purity?

The compound is synthesized via condensation reactions involving chiral intermediates. A key method involves reacting (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenylbutyric acid ethyl ester with tert-butyl esters of amino acids (e.g., (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) under reflux conditions. Enantiomeric purity is maintained by using stoichiometric equivalents of chiral catalysts and controlling reaction temperatures (70–72°C), as improper stoichiometry or excessive heat can lead to racemization . Optical rotation data (+12°, c = 2 in acetonitrile) confirms stereochemical integrity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

- HPLC : Chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers.

- NMR : Distinct signals for the oxazolidinone carbonyl groups (δ ~170–175 ppm in NMR) and phenyl protons (δ ~7.2–7.4 ppm in NMR) .

- X-ray crystallography : Resolves absolute configuration, critical for confirming the (S,S)-stereochemistry .

- Melting point analysis : 69–73°C (lit.), used for purity verification .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a chiral building block for angiotensin-converting enzyme (ACE) inhibitors, such as enalapril. The oxazolidinone moiety acts as a transition-state mimic in protease inhibition, enabling structure-activity relationship (SAR) studies for hypertension drug development .

Advanced Research Questions

Q. How does stereochemical inversion at the oxazolidinone or phenylbutanoate positions affect biological activity?

Inversion at the (S)-configured centers disrupts binding to ACE’s zinc-binding domain, reducing inhibitory potency by >100-fold. Computational docking studies (e.g., using AutoDock Vina) show that the (R,R)-diastereomer fails to align with the catalytic triad (Glu384, His383) in ACE .

Q. What strategies mitigate side reactions (e.g., lactamization or ester hydrolysis) during synthesis?

- Solvent choice : Polar aprotic solvents (DMF, acetonitrile) stabilize intermediates and reduce hydrolysis .

- Protecting groups : Use of tert-butyl esters prevents premature deprotection during coupling reactions .

- pH control : Buffered conditions (pH 6–7) minimize oxazolidinone ring-opening .

Q. How can conflicting NMR data from different batches be resolved?

Contradictions in NMR shifts (e.g., phenyl proton splitting) often arise from residual solvents or diastereomeric impurities. Resolution steps:

- Column chromatography : Purify using silica gel (hexane/ethyl acetate gradient).

- Dynamic NMR : Analyze variable-temperature spectra to detect conformational exchange .

Methodological Challenges

Q. What analytical workflows are recommended for quantifying trace impurities in this compound?

- LC-MS/MS : Detects impurities at ppm levels (e.g., ethyl homophenylalanine byproducts) using electrospray ionization (ESI+) .

- Headspace GC : Monitors residual solvents (e.g., ethyl acetate, DMF) per ICH Q3C guidelines .

Q. How can reaction yields be optimized in scale-up syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。